

# Visualizing Dynactin Dynamics in Live Cells: Application Notes and Protocols

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## Compound of Interest

Compound Name: *dynactin*

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## Introduction

**Dynactin** is a multi-subunit protein complex essential for the function of cytoplasmic dynein, a microtubule-associated motor protein. The dynein-**dynactin** complex is the primary driver of retrograde transport of various cellular cargoes, including organelles, vesicles, and proteins, toward the minus-ends of microtubules. Understanding the intricate dynamics of **dynactin** in living cells is crucial for elucidating its role in fundamental cellular processes and its implication in various diseases, including neurodegenerative disorders.

These application notes provide a comprehensive overview of modern live-cell imaging techniques to visualize and quantify **dynactin** dynamics. We offer detailed protocols for fluorescently tagging **dynactin**, advanced microscopy techniques, and quantitative analysis of **dynactin** motility.

## Key Live-Cell Imaging Techniques for Dynactin Dynamics

Several powerful microscopy techniques enable the visualization and quantification of **dynactin** dynamics in living cells. The choice of technique depends on the specific scientific question, the desired spatiotemporal resolution, and the experimental system.

- **Spinning-Disk Confocal Microscopy:** This technique is well-suited for fast, gentle 3D imaging of **dynactin** dynamics within the cellular volume, minimizing phototoxicity compared to traditional laser-scanning confocal microscopy.
- **Total Internal Reflection Fluorescence (TIRF) Microscopy:** TIRF microscopy selectively excites fluorophores in a very thin layer (~100 nm) near the coverslip.<sup>[1]</sup> This makes it ideal for visualizing **dynactin** dynamics at the cell cortex and its interactions with microtubules in this region with a high signal-to-noise ratio.<sup>[1][2]</sup>
- **Single-Particle Tracking (SPT):** SPT allows for the tracking of individual fluorescently labeled **dynactin** complexes over time.<sup>[3][4]</sup> This powerful technique provides quantitative information about the motility of single **dynactin** particles, including their velocity, run length, and periods of pausing or directional switching.<sup>[3]</sup>
- **Fluorescence Recovery After Photobleaching (FRAP):** FRAP is used to measure the turnover and dynamics of **dynactin** on microtubules.<sup>[5]</sup> By photobleaching a specific region of interest, the rate of fluorescence recovery provides insights into the exchange of **dynactin** subunits on and off the microtubule lattice.<sup>[5][6]</sup>

## Quantitative Analysis of Dynactin Dynamics

Live-cell imaging experiments generate a wealth of quantitative data. Here, we summarize key parameters obtained from studies on **dynactin** motility, primarily from single-particle tracking experiments.

Parameter	Description	Reported Values (HeLa Cells)	Reference
Velocity	The speed at which dynactin complexes move along microtubules.	$1.2 \pm 0.07 \mu\text{m/sec}$	[7]
Run Length	The distance a dynactin complex travels along a microtubule before detaching or pausing.	$2.6 \pm 0.2 \mu\text{m}$	[7]
Run Time	The duration a dynactin complex moves processively along a microtubule.	$2.2 \pm 0.2 \text{ seconds}$	[7]
Residence Time (p150)	The duration the p150 subunit of dynactin remains bound to the microtubule.	$2.5 \pm 1.2 \text{ s}$	[8]

## Experimental Protocols

Here, we provide detailed protocols for key experiments to visualize and analyze **dynactin** dynamics in live cells.

### Protocol 1: Endogenous Tagging of Dynactin Subunit p50 with GFP using CRISPR/Cas9

This protocol describes the generation of a stable cell line with endogenously GFP-tagged p50/dynamitin subunit of the **dynactin** complex. Endogenous tagging is preferred over overexpression systems to avoid potential artifacts.[9][10]

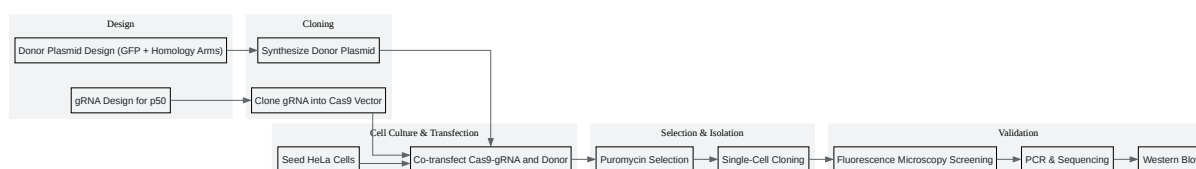
Materials:

- HeLa cells
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- pSpCas9(BB)-2A-Puro (PX459) V2.0 (Addgene plasmid #62988)
- Donor plasmid containing the eGFP sequence flanked by homology arms for the p50 gene (DCTN2)
- Lipofectamine 3000
- Puromycin
- FACS buffer (PBS with 2% FBS)

Procedure:

- gRNA Design: Design a single guide RNA (sgRNA) targeting the C-terminus of the p50 coding sequence, just before the stop codon. Several online tools can be used for gRNA design.
- Cloning of gRNA into Cas9 vector: Clone the designed gRNA into the pSpCas9(BB)-2A-Puro vector following standard molecular cloning procedures.
- Donor Plasmid Construction: Synthesize a donor plasmid containing the eGFP coding sequence flanked by ~800 bp homology arms corresponding to the genomic regions upstream and downstream of the p50 stop codon.
- Transfection:
  - Seed HeLa cells in a 6-well plate to be 70-80% confluent on the day of transfection.
  - Co-transfect the cells with the Cas9-gRNA plasmid and the donor plasmid using Lipofectamine 3000 according to the manufacturer's instructions.
- Selection and Clonal Isolation:

- 48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium (1-2 µg/mL).
- After 3-5 days of selection, dilute the surviving cells to a single cell per well in a 96-well plate for clonal expansion.
- Screening and Validation:
  - Screen individual clones for GFP expression using fluorescence microscopy.
  - Confirm correct integration of the GFP tag by PCR and sequencing.
  - Verify the expression of the p50-GFP fusion protein at the expected molecular weight by Western blotting.



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CRISPR/Cas9 endogenous tagging workflow.

## Protocol 2: Live-Cell Imaging of Dynactin using TIRF Microscopy

This protocol details the procedure for imaging GFP-tagged **dynactin** dynamics at the cell cortex using TIRF microscopy.

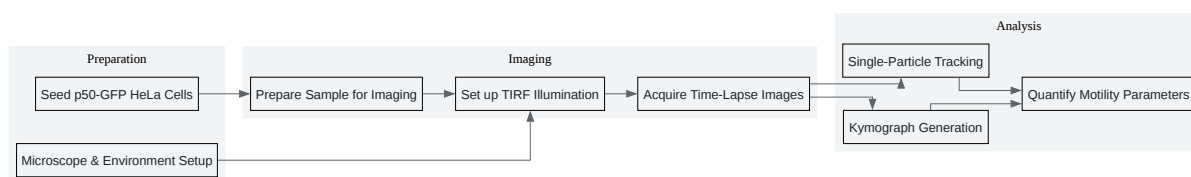
#### Materials:

- HeLa cells endogenously expressing p50-GFP (from Protocol 1)
- Glass-bottom dishes (No. 1.5)
- Live-cell imaging medium (e.g., FluoroBrite DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin
- TIRF microscope equipped with a high numerical aperture objective (e.g., 100x/1.49 NA), an EMCCD or sCMOS camera, and a 488 nm laser.
- Environmental chamber to maintain 37°C and 5% CO<sub>2</sub>.

#### Procedure:

- Cell Seeding: Seed the p50-GFP HeLa cells on glass-bottom dishes 24-48 hours before imaging to achieve 50-70% confluency.
- Microscope Setup:
  - Turn on the microscope, laser, and environmental chamber and allow them to stabilize.
  - Set the environmental chamber to 37°C and 5% CO<sub>2</sub>.
- Sample Preparation:
  - Just before imaging, replace the culture medium with pre-warmed live-cell imaging medium.
  - Place the dish on the microscope stage.
- TIRF Illumination Setup:
  - Focus on the cells using brightfield or DIC.

- Switch to fluorescence and adjust the laser angle to achieve total internal reflection. This is typically done by observing the disappearance of intracellular fluorescence and the appearance of a sharp, high-contrast image of structures at the cell-coverslip interface.
- Image Acquisition:
  - Set the laser power to the lowest level that provides a good signal-to-noise ratio to minimize phototoxicity.
  - Set the camera exposure time (e.g., 50-200 ms).
  - Acquire time-lapse image series at a frame rate of 2-5 frames per second for a duration of 1-5 minutes.
- Data Analysis:
  - Generate kymographs from the time-lapse movies to visualize and quantify the motility of **dynactin** puncta.[\[11\]](#)[\[12\]](#)
  - Use single-particle tracking software (e.g., ImageJ plugins like TrackMate) to track individual **dynactin** puncta and extract parameters like velocity, run length, and run time.[\[3\]](#)



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TIRF microscopy workflow for **dynactin** imaging.

## Protocol 3: FRAP Analysis of Dynactin Turnover

This protocol outlines the steps for performing FRAP to measure the turnover of **dynactin** on microtubules.

Materials:

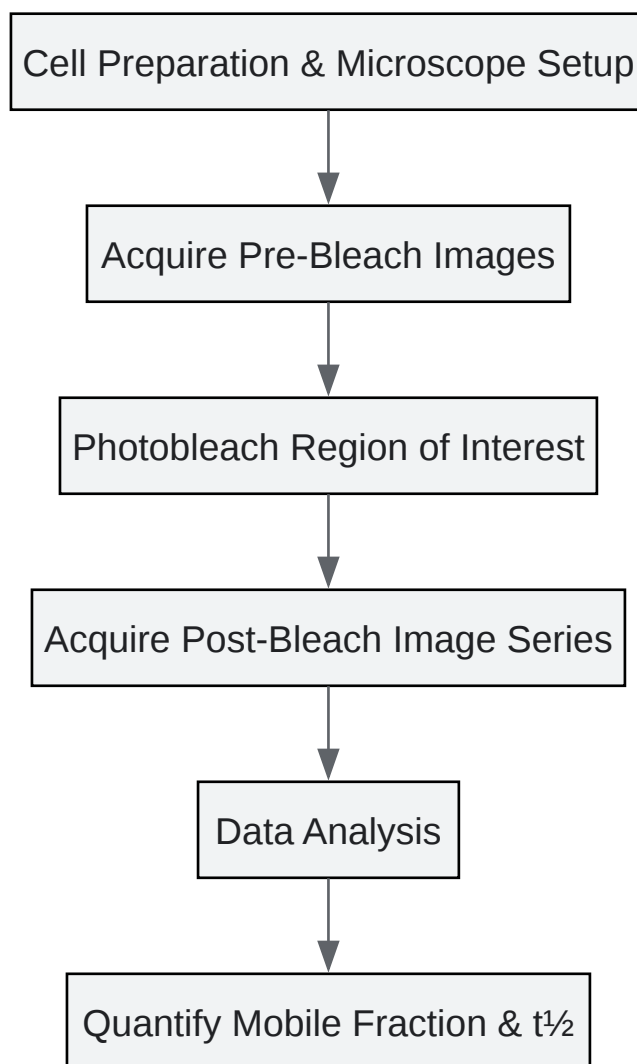
- HeLa cells expressing p50-GFP
- Glass-bottom dishes
- Live-cell imaging medium
- Confocal microscope with a FRAP module and a high-power laser for bleaching.
- Environmental chamber

Procedure:

- Cell Preparation: Prepare cells for imaging as described in Protocol 2.
- Microscope Setup:
  - Set up the confocal microscope and environmental chamber.
  - Find a cell with a clear microtubule network and visible **dynactin** puncta.
- Pre-Bleach Imaging:
  - Acquire a few images of the region of interest (ROI) at low laser power to establish the baseline fluorescence intensity.
- Photobleaching:
  - Define a small ROI (e.g., 2-5  $\mu\text{m}$  in diameter) over a region with a high density of **dynactin** on microtubules.



- Use a high-power laser pulse to bleach the fluorescence within the ROI. The bleaching time should be as short as possible to minimize phototoxicity.
- Post-Bleach Imaging:
  - Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence. The imaging frequency should be high initially and can be decreased over time.
- Data Analysis:
  - Measure the fluorescence intensity within the bleached ROI over time.
  - Correct for photobleaching during image acquisition by measuring the fluorescence intensity in an unbleached region.
  - Normalize the fluorescence recovery data.
  - Fit the recovery curve to a mathematical model (e.g., a single or double exponential function) to determine the mobile fraction and the half-time of recovery ( $t_{1/2}$ ), which is inversely related to the turnover rate.[\[5\]](#)

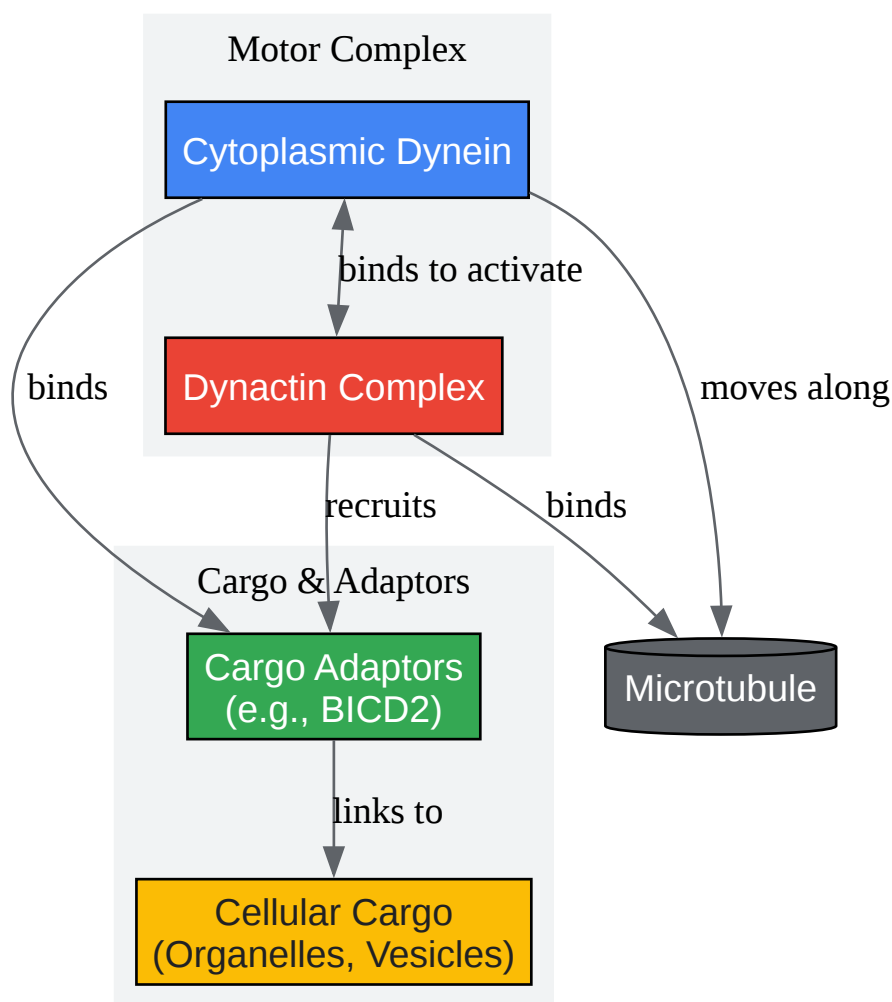


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FRAP experimental workflow.

## Signaling and Functional Relationships

The following diagram illustrates the central role of the dynein-**dynactin** complex in retrograde transport and its interaction with microtubules and cargo adaptors.



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Dynein-**dynactin** complex interactions.

## Conclusion

The live-cell imaging techniques and protocols described in these application notes provide a robust framework for investigating the dynamic behavior of the **dynactin** complex. By combining endogenous protein tagging with advanced microscopy and quantitative analysis, researchers can gain deeper insights into the mechanisms of dynein-**dynactin**-mediated transport and its role in cellular health and disease. These approaches are also invaluable for screening and characterizing the effects of potential therapeutic compounds on this critical cellular machinery.

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